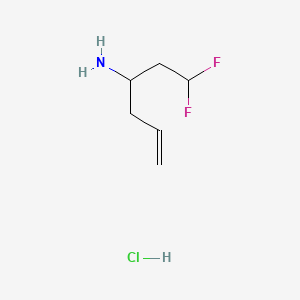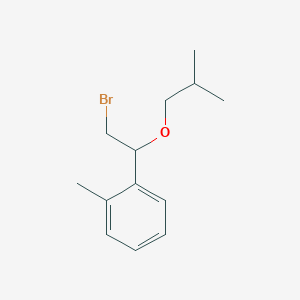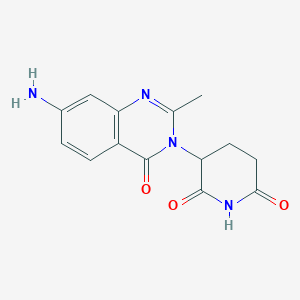![molecular formula C6H13ClN4O B13474982 2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)
2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid.
Methoxymethylation: The triazole ring is then methoxymethylated using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with different amine groups.
Applications De Recherche Scientifique
2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
- 2-[4-(methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, 2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C6H13ClN4O |
|---|---|
Poids moléculaire |
192.65 g/mol |
Nom IUPAC |
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C6H12N4O.ClH/c1-11-4-6-8-5(2-3-7)9-10-6;/h2-4,7H2,1H3,(H,8,9,10);1H |
Clé InChI |
AHNGWHWFFYNCNF-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC(=NN1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)

![2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride](/img/structure/B13474948.png)
![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)




![1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13474974.png)
![[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13474980.png)
